1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethylthio group. The final step involves the chlorination of the propan-2-one moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-2-one
- 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chlorobutan-2-one
Uniqueness: 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H7BrClF3OS |
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Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[4-bromo-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c11-8-2-1-6(3-7(16)5-12)4-9(8)17-10(13,14)15/h1-2,4H,3,5H2 |
InChI Key |
IBLGRPRYBYPJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)Br |
Origin of Product |
United States |
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